molecular formula C23H26O3 B11148561 7-[(4-tert-butylbenzyl)oxy]-4-propyl-2H-chromen-2-one

7-[(4-tert-butylbenzyl)oxy]-4-propyl-2H-chromen-2-one

Cat. No.: B11148561
M. Wt: 350.4 g/mol
InChI Key: GIKVOPLBRBEMCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(4-tert-butylbenzyl)oxy]-4-propyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure substituted with a 4-propyl group and a 4-tert-butylbenzyl ether moiety. Chromen-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-tert-butylbenzyl)oxy]-4-propyl-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-propyl-2H-chromen-2-one and 4-tert-butylbenzyl bromide.

    Etherification Reaction: The key step in the synthesis is the etherification reaction, where 4-propyl-2H-chromen-2-one is reacted with 4-tert-butylbenzyl bromide in the presence of a base, such as potassium carbonate, to form the desired product.

    Reaction Conditions: The reaction is typically carried out in an organic solvent, such as dimethylformamide (DMF), at elevated temperatures (e.g., 80-100°C) for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

7-[(4-tert-butylbenzyl)oxy]-4-propyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl ether moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

7-[(4-tert-butylbenzyl)oxy]-4-propyl-2H-chromen-2-one has been investigated for various scientific research applications, including:

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: It has been studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as in the treatment of cancer, cardiovascular diseases, and neurodegenerative disorders.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-[(4-tert-butylbenzyl)oxy]-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to specific enzymes, receptors, or proteins involved in various biological processes.

    Pathways: Modulating signaling pathways, such as the NF-κB pathway, MAPK pathway, or PI3K/Akt pathway, which are involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the chromen-2-one core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C23H26O3

Molecular Weight

350.4 g/mol

IUPAC Name

7-[(4-tert-butylphenyl)methoxy]-4-propylchromen-2-one

InChI

InChI=1S/C23H26O3/c1-5-6-17-13-22(24)26-21-14-19(11-12-20(17)21)25-15-16-7-9-18(10-8-16)23(2,3)4/h7-14H,5-6,15H2,1-4H3

InChI Key

GIKVOPLBRBEMCC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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